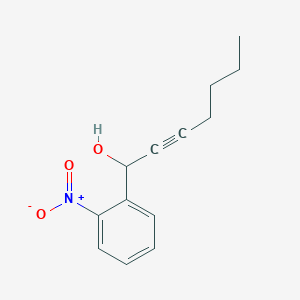

1-(2-Nitrophenyl)hept-2-YN-1-OL

Description

1-(2-Nitrophenyl)hept-2-yn-1-ol is an organic compound characterized by a phenyl ring substituted with a nitro group at the ortho position, attached to a hept-2-yn-1-ol chain.

Properties

CAS No. |

902525-28-4 |

|---|---|

Molecular Formula |

C13H15NO3 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

1-(2-nitrophenyl)hept-2-yn-1-ol |

InChI |

InChI=1S/C13H15NO3/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14(16)17/h6-9,13,15H,2-4H2,1H3 |

InChI Key |

CMDHBOLRYWPUCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC(C1=CC=CC=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)hept-2-YN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Heptyn-1-ol Backbone: This can be achieved through the reaction of hept-2-yne with a suitable alcohol under catalytic conditions.

Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the heptyn-1-ol backbone.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Nitrophenyl)hept-2-YN-1-OL undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid.

Major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted aromatic compounds.

Scientific Research Applications

1-(2-Nitrophenyl)hept-2-YN-1-OL has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Its derivatives are used in biochemical assays and as probes for studying enzyme activities.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Nitrophenyl)hept-2-YN-1-OL exerts its effects depends on its functional groups:

Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.

Alkyne Group: Provides a site for addition reactions, making the compound a versatile intermediate in organic synthesis.

Alcohol Group: Can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.

Molecular targets and pathways involved include enzymes that catalyze redox reactions and proteins that interact with aromatic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)hept-2-yn-1-ol

Structural Differences : Replaces the 2-nitro group with a para-methoxy substituent.

Synthesis : Synthesized via HBF4-C-mediated alkynylation of anisaldehyde with hex-1-yne, achieving a 95% yield under optimized conditions .

Key Properties :

- Higher yield compared to nitro-substituted analogs, likely due to reduced steric hindrance and electronic effects of the methoxy group.

- Applications in etherification reactions, as demonstrated by its conversion to 1-methoxy-4-(1-methoxyhept-2-yn-1-yl)benzene with 80% efficiency .

1-(2-Nitrophenyl)ethanol

Structural Differences: Shorter carbon chain (ethanol vs. heptynol) and absence of an alkyne bond. Physicochemical Properties:

- Molecular formula: C₈H₉NO₃; molar mass: 167.16 g/mol .

- Commercial availability via suppliers like ChemBK, unlike the less common heptynol analog . Reactivity: The hydroxyl group’s proximity to the nitro substituent may influence hydrogen bonding or intramolecular interactions, though toxicological data remain unverified .

2-Nitrophenyl-Functionalized Heterocycles (e.g., NPAOZ, NPAMOZ)

Structural Differences: Feature oxazolidinone or hydrazide moieties instead of alkyne-alcohol chains. Applications: Used as analytical standards for detecting nitrofuran metabolites in food safety testing . Synthesis: Often synthesized via hydrazine coupling or cyclization, highlighting the nitro group’s role in stabilizing intermediates .

1-(2-Amino-6-nitrophenyl)ethanone

Structural Differences: Contains both amino (-NH₂) and nitro (-NO₂) groups on the phenyl ring. Hazards: Classified as non-hazardous under current regulations, but toxicity data are incomplete . Contrasts with nitro-alcohol analogs, where hazards are often linked to nitro group reactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Discussion

- Synthetic Efficiency : Methoxy-substituted analogs exhibit higher yields (e.g., 95% for 1-(4-methoxyphenyl)hept-2-yn-1-ol) compared to nitro derivatives, likely due to the nitro group’s electron-withdrawing nature complicating reaction kinetics .

- Functional Group Impact: The alkyne in 1-(2-nitrophenyl)hept-2-yn-1-ol offers reactivity for cycloaddition (e.g., Huisgen reaction), whereas shorter-chain analogs like 1-(2-nitrophenyl)ethanol lack this versatility .

Biological Activity

1-(2-Nitrophenyl)hept-2-YN-1-OL is an organic compound featuring a unique heptynol backbone with a nitrophenyl substituent. This compound has drawn attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of 1-(2-Nitrophenyl)hept-2-YN-1-OL can be represented as follows:

This structure includes:

- A triple bond between the second and third carbon atoms of the heptane chain.

- A hydroxyl group (-OH) at the first position.

- A nitro group (-NO₂) attached to the second position of the phenyl ring.

The biological activity of 1-(2-Nitrophenyl)hept-2-YN-1-OL is believed to stem from its ability to interact with various biomolecular targets. These interactions can include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor binding : It could bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the biological activities of 1-(2-Nitrophenyl)hept-2-YN-1-OL, revealing promising results.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

- E. coli : Inhibition zones were observed at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : Showed a similar sensitivity profile.

Anti-inflammatory Effects

Research indicates that 1-(2-Nitrophenyl)hept-2-YN-1-OL may possess anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at therapeutic doses.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For example:

- Breast cancer cell lines (MCF7) : A dose-dependent reduction in cell viability was observed with IC50 values around 30 µM.

Comparative Analysis

To better understand the uniqueness of 1-(2-Nitrophenyl)hept-2-YN-1-OL, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(4-Nitrophenyl)butyne | Butyne backbone with para-nitro group | Different reactivity due to shorter chain |

| 4-(Trifluoromethyl)phenol | Phenolic structure with trifluoromethyl group | Distinct electronic properties |

| 3-(Aminophenyl)propynol | Propynol backbone with amino group | Enhanced biological activity due to amine |

Case Studies

Several case studies have highlighted the biological activity of 1-(2-Nitrophenyl)hept-2-YN-1-OL:

- Antimicrobial Efficacy Study : Conducted on various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

- Inflammation Model : In vivo studies showed reduced inflammation markers in treated groups versus control groups, suggesting therapeutic potential in inflammatory diseases.

- Cancer Cell Proliferation Assay : Evaluated against multiple cancer cell lines, indicating significant cytotoxic effects and potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.